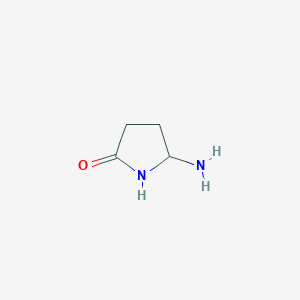

5-Aminopyrrolidin-2-one

Description

Pyrrolidinone Nucleus as a Versatile Scaffold in Medicinal Chemistry

The versatility of the pyrrolidinone scaffold stems from several key characteristics. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, enabling a thorough exploration of the pharmacophore space. nih.gov This three-dimensionality is crucial for establishing specific interactions with biological targets such as enzymes and receptors, often leading to enhanced potency and selectivity. nih.gov

Furthermore, the pyrrolidinone ring can be readily modified at various positions, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. This adaptability has led to the incorporation of the pyrrolidinone motif into a wide range of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs. tandfonline.comresearchgate.net

Importance of 5-Aminopyrrolidin-2-one in Advanced Chemical Synthesis

Within the broader class of pyrrolidinones, this compound has garnered significant attention as a key chiral building block in advanced chemical synthesis. Its structure, featuring a reactive amino group at the stereogenic C5 position, makes it a valuable precursor for the construction of more complex molecules, particularly those with defined stereochemistry.

The synthesis of optically pure this compound is a critical area of research, often starting from readily available chiral precursors like glutamic acid or aspartic acid. acs.orgnih.gov Stereoselective synthetic routes are paramount, as the biological activity of the final products is often dependent on the specific stereoisomer. nih.gov The development of efficient and stereocontrolled methods for the preparation of this compound and its derivatives is therefore a significant objective in modern organic synthesis.

The utility of this compound as a synthetic intermediate is demonstrated by its use in the preparation of a variety of bioactive compounds. For instance, it can serve as a constrained amino acid surrogate in peptidomimetics, helping to enforce specific conformations that can lead to enhanced biological activity and stability.

Scope and Research Objectives of the Review

This review aims to provide a comprehensive overview of the chemical significance of this compound. The primary objectives are to:

Detail the synthetic strategies employed for the preparation of this compound and its derivatives, with a focus on stereoselective methods.

Highlight the application of this compound as a versatile building block in the synthesis of complex and biologically active molecules.

Present key research findings that underscore the importance of this compound in medicinal chemistry and advanced organic synthesis.

By focusing solely on the chemical synthesis and applications of this compound, this review seeks to provide a detailed and authoritative resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Detailed Research Findings

The synthesis of this compound and its utilization in the construction of more elaborate molecular architectures are central to its importance. Various synthetic methodologies have been developed to access this key intermediate in an enantiomerically pure form.

One common strategy involves the cyclization of derivatives of glutamic acid. For example, N-protected glutamic acid can be converted to the corresponding γ-lactam, followed by manipulation of the C5-carboxylic acid to an amino group. This approach provides a reliable route to enantiomerically pure this compound.

Another key aspect of the research surrounding this compound is its use as a scaffold for further chemical elaboration. The amino group at the C5 position provides a convenient handle for the introduction of a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Below are data tables summarizing key synthetic approaches and representative applications of this compound derivatives.

| Starting Material | Key Transformation | Product | Significance |

| L-Glutamic Acid | Cyclization, Curtius Rearrangement | (S)-5-Aminopyrrolidin-2-one | Access to enantiomerically pure building block |

| N-Cbz-L-Glutamic Acid | Intramolecular amidation | N-Cbz-(S)-5-oxopyrrolidine-2-carboxamide | Intermediate for further functionalization |

| Pyroglutamic Acid | Functional group interconversion | 5-Substituted Pyrrolidin-2-ones | Versatile precursors for diverse derivatives |

| Derivative Class | Synthetic Application | Therapeutic Area |

| Peptidomimetics | Constrained amino acid surrogate | Various |

| Chiral Ligands | Asymmetric catalysis | Chemical Synthesis |

| Bioactive Heterocycles | Core scaffold for drug design | Infectious Diseases, Oncology |

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKYFRSLKUNMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505262 | |

| Record name | 5-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76284-18-9 | |

| Record name | 5-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminopyrrolidin 2 One and Its Derivatives

Strategies for Pyrrolidin-2-one Ring Construction

The construction of the pyrrolidin-2-one ring can be achieved through various synthetic strategies, including lactamization and cyclization reactions. These methods offer access to a diverse range of substituted pyrrolidin-2-ones, which are valuable intermediates in organic synthesis.

Lactamization Approaches to 1-Aminopyrrolidin-2-one (B1281494)

Lactamization, the formation of a cyclic amide, is a fundamental approach to the synthesis of pyrrolidin-2-ones. This can be achieved through the reaction of a precursor molecule containing both an amine and a carboxylic acid or ester functionality.

A prevalent method for the synthesis of N-substituted pyrrolidin-2-ones involves the reaction of γ-butyrolactone (GBL) with various nitrogen nucleophiles. Current time information in Bangalore, IN. This approach typically requires high temperatures (200-300°C) to facilitate the ring-opening of the lactone by the amine, followed by dehydration and cyclization to form the corresponding lactam.

A variety of primary amines can be employed in this reaction, provided they can withstand the harsh reaction conditions. For the synthesis of 1-aminopyrrolidin-2-one, hydrazine (B178648) hydrate (B1144303) is a commonly used nitrogen nucleophile. Current time information in Bangalore, IN. The reaction involves refluxing GBL with hydrazine hydrate, leading to the formation of the desired product. Other nitrogen nucleophiles such as ethylene (B1197577) diamine and ethanol (B145695) amine have also been successfully used to synthesize the corresponding N-substituted pyrrolidin-2-ones. Current time information in Bangalore, IN.

| Nitrogen Nucleophile | Product | Yield (%) | Reference |

| Hydrazine hydrate (80%) | 1-Aminopyrrolidin-2-one | 68 | Current time information in Bangalore, IN. |

| Ethylene diamine | 1-(2-Aminoethyl)pyrrolidin-2-one | 63 | Current time information in Bangalore, IN. |

| Ethanol amine | 1-(2-Hydroxyethyl)pyrrolidin-2-one | 71 | Current time information in Bangalore, IN. |

To circumvent the often harsh conditions required for traditional lactamization, bio-catalytic and chemo-catalytic systems have been developed. These methods offer milder reaction conditions and can provide high yields and selectivities.

A notable chemo-catalytic approach involves a two-step system for the synthesis of a range of N-alkyl-pyrrolidin-2-ones starting from glutamic acid. The first step involves the reductive N-alkylation of glutamic acid with various carbonyl compounds, catalyzed by palladium, to produce N-mono-alkylated derivatives in high yields (>85%). The subsequent step is a thermally induced lactamization to the corresponding N-alkyl pyroglutamic acid, followed by a palladium-catalyzed decarboxylation at 250°C to yield the N-alkyl-pyrrolidin-2-one.

In the realm of biocatalysis, a novel cascade reaction for the synthesis of γ-butyrolactam (pyrrolidin-2-one) has been developed. This system utilizes an alcohol dehydrogenase and has been shown to achieve analytical yields of up to 95% under optimized conditions. The key parameters for the efficiency of this biocatalytic lactamization were identified as the pH of the buffer and the concentrations of the enzyme and the NAD+ cofactor. Furthermore, iridium catalysts have been employed for the direct, single-step synthesis of N-substituted lactams from lactones and amines. researchgate.net This catalytic system facilitates three sequential transformations: aminolysis of the lactone, N-alkylation of the resulting hydroxyamide, and finally, an intramolecular transamidation to afford the desired lactam. researchgate.net

Cyclization Reactions to Form Substituted Pyrrolidin-2-ones

Cyclization reactions provide another powerful avenue for the construction of the pyrrolidin-2-one ring system, often allowing for the introduction of various substituents with a high degree of stereocontrol.

A novel and efficient method for the synthesis of 3-(N-substituted)aminopyrrolidin-2-ones is the aminoacetylation of activated aziridines. thieme-connect.comthieme-connect.com This reaction involves the regioselective ring-opening of a tosylaziridine with 2-phenyl-1,3-oxazolan-5-one, followed by an aminoacetylative cyclization cascade. thieme-connect.com A notable feature of this protocol is the use of an ionic liquid, [bmim]OH, as both the reaction medium and part of the catalytic system in conjunction with molecular iodine. thieme-connect.com This methodology is characterized by its operational simplicity, ambient reaction temperature, high yields, and excellent diastereoselectivity, proceeding through an isolable intermediate. thieme-connect.com

| Aziridine (B145994) Substituent (Ar) | Product | Yield (%) | Diastereomeric Excess (%) | Reference |

| Phenyl | 3a | 93 | >99 | thieme-connect.com |

| 4-Methylphenyl | 3b | 91 | >99 | thieme-connect.com |

| 4-Methoxyphenyl | 3c | 89 | >99 | thieme-connect.com |

| 4-Chlorophenyl | 3e | 94 | >99 | thieme-connect.com |

| 4-Fluorophenyl | 3i | 92 | >99 | thieme-connect.com |

The intramolecular cyclization of appropriately functionalized amino acid derivatives is a versatile strategy for the synthesis of substituted pyrrolidin-2-ones. This approach often allows for the transfer of chirality from the starting amino acid to the final product.

One such method involves an iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes, which can be readily prepared from L-α-amino acids. scispace.com This reaction proceeds with high diastereoselectivity to afford enantiopure trans-2,5-disubstituted pyrrolidines. scispace.com For instance, N-tosyl bis-homoallyl amines, derived from amino acids, undergo this cyclization to yield the corresponding pyrrolidine (B122466) derivatives. scispace.com

Another example is the intramolecular cyclization of 2-(2-amino-5-oxopyrrolidin-1-yl)acetic acid hydrochloride, which leads to the formation of dimiracetam, a bicyclic pyrrolidinone derivative. nih.gov This reaction demonstrates an efficient method for the annulation of a second ring onto the pyrrolidinone core. nih.gov Furthermore, the cyclization of N-alkenyl-substituted imidazoles catalyzed by a Ni-Al bimetallic system has been developed for the synthesis of pyrrolo[1,2-a]imidazoles, which contain a pyrrolidinone substructure. nih.gov

Functionalization and Derivatization of Pre-Formed 5-Aminopyrrolidin-2-one Skeletons

The reactivity of the this compound core, particularly at its nitrogen atoms, provides a versatile platform for a variety of chemical transformations. These include metal-catalyzed cross-coupling reactions, amidations, and condensation reactions, which facilitate the construction of complex molecular architectures.

Metal-catalyzed reactions, especially those involving copper, have emerged as powerful tools for the formation of carbon-nitrogen bonds, providing efficient pathways for the N-arylation of lactams.

The copper-catalyzed N-arylation of amides, often referred to as the Goldberg reaction, is a widely utilized method for the synthesis of N-aryl lactams. nih.gov While direct examples of the N-arylation of this compound are not extensively documented in readily available literature, the principles can be inferred from studies on related pyrrolidin-2-ones. These reactions typically involve the coupling of a pyrrolidinone with an aryl halide in the presence of a copper(I) catalyst, a ligand, and a base. nih.govnih.gov The use of ligands such as 1,2-diamines or (S)-N-methylpyrrolidine-2-carboxylate can significantly enhance the efficiency and mildness of the reaction conditions. nih.govnih.gov For instance, the N-arylation of 2-pyrrolidinone (B116388) with aryl iodides can be achieved in high yields using a CuI catalyst with a suitable ligand and base at elevated temperatures. nih.gov

A general procedure for the copper-catalyzed N-arylation of amides with aryl iodides involves heating a mixture of the amide, aryl iodide, a base like potassium phosphate (B84403) (K₃PO₄), a copper(I) source (e.g., CuI), and a ligand in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction proceeds via a proposed Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov Efficient protocols have been developed that can proceed even at room temperature under air with very low catalyst loadings for certain substrates. rsc.org

Table 1: Examples of Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with Various Aryl Halides This table is based on data for 2-pyrrolidinone and serves as a reference for the potential N-arylation of this compound.

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | CuI / (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 95 |

| 2 | 4-Iodotoluene | CuI / (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 96 |

| 3 | 4-Bromoacetophenone | CuI / (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 85 |

| 4 | 1-Iodonaphthalene | CuI / (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 | 92 |

Data adapted from a study on the N-arylation of amides. nih.gov

The efficiency and outcome of N-arylation reactions are significantly influenced by both electronic and steric factors of the reactants. In the context of this compound, the presence of the 5-amino group introduces additional considerations. The amino group is an electron-donating group, which can affect the nucleophilicity of the lactam nitrogen.

Furthermore, the chemoselectivity of the arylation becomes a critical aspect, as there are two potential sites for N-arylation: the endocyclic lactam nitrogen and the exocyclic primary amino group at the 5-position. Studies on the palladium-mediated N-arylation of 3-aminopyrrolidine (B1265635) have shown that the arylation can occur preferentially at the secondary endocyclic amine. researchgate.net The choice of ligand can play a crucial role in directing this selectivity. researchgate.net For instance, with certain ligands, arylation of the secondary amine is favored, while other ligands might promote arylation of the primary amine. researchgate.net

The electronic nature of the aryl halide also plays a significant role. Electron-withdrawing groups on the aryl halide generally enhance its reactivity towards nucleophilic attack, potentially leading to higher yields or milder reaction conditions. Conversely, electron-donating groups can decrease the reaction rate. nih.gov Steric hindrance on both the pyrrolidinone and the aryl halide can also impede the reaction.

The amino group at the 5-position of this compound is a prime site for functionalization through amidation and condensation reactions. These reactions allow for the extension of the molecular scaffold and the introduction of a wide range of functional groups.

Amidation reactions, the formation of an amide bond, can be achieved by reacting the primary amino group with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). Direct amidation of carboxylic acids and amines can be facilitated by coupling agents. Condensation reactions with aldehydes or ketones can lead to the formation of imines, which can be further reduced to secondary amines, providing another avenue for structural diversification. smolecule.com For example, the condensation of 3-aminopyrrolidine derivatives with carbonyl compounds is a known method for creating more complex structures. smolecule.com

The pyrrolidinone ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The targeted modification of the this compound skeleton allows for the creation of diverse structural scaffolds with potential therapeutic applications. The ability to introduce various substituents with controlled stereochemistry makes this scaffold particularly valuable for exploring structure-activity relationships (SAR).

The functionalization of the this compound core can lead to the synthesis of a variety of heterocyclic systems. For example, the amino group can act as a nucleophile in intramolecular cyclization reactions to form fused bicyclic structures. The combination of N-arylation, amidation, and condensation reactions provides a powerful toolkit for generating libraries of compounds based on the this compound template for screening in drug discovery programs. nih.gov The development of synthetic routes to chiral, polysubstituted pyrrolidin-2-ones is of significant interest for producing enantiomerically pure compounds for biological evaluation. researchgate.net The pyrrolidinone framework is a key component in molecules designed to target a range of biological entities, including enzymes and receptors. arabjchem.org

Stereochemical Control and Enantioselective Synthesis in 5 Aminopyrrolidin 2 One Chemistry

Asymmetric Synthesis Approaches for Optically Pure Intermediates

The synthesis of enantiomerically pure polysubstituted γ-lactams is of paramount importance for their application in biological testing and as key intermediates in the preparation of bioactive natural products. researchgate.net A variety of asymmetric strategies have been developed to access optically pure intermediates for the synthesis of 5-aminopyrrolidin-2-one derivatives.

One notable approach involves the use of chiral auxiliaries. Chiral non-racemic bicyclic lactams have proven to be exceptionally versatile templates for the asymmetric construction of a variety of optically pure compounds. researchgate.net For instance, the conjugate addition of benzylamine (B48309) to chiral methyl cis-3-aziridin-2-yl-acrylates proceeds with high stereoselectivity to yield 3-aziridin-2-yl-3-benzylaminopropionates, which are valuable precursors for the asymmetric synthesis of vicinal diamine derivatives, including 4-amino-5-methylpyrrolidin-2-one. researchgate.net

Another powerful strategy is the use of chiral starting materials derived from the chiral pool. Natural α-amino acids are readily available and serve as excellent precursors for short, stereoselective syntheses of 5-substituted-4-amino-pyrrolidin-2-ones. researchgate.net For example, aspartic acid can be converted into a 1,4-bis-electrophile, which serves as a central intermediate for the regioselective synthesis of both 4- and 5-aminopiperidin-2-ones, structural analogs of this compound. acs.orgacs.orgnih.gov Similarly, optically active asparagine derivatives can be cyclized to produce 3-aminopyrrolidine-2,5-dione (B1193966) with high optical purity.

Kinetic resolution is another effective method for obtaining enantiomerically pure compounds. The parallel kinetic resolution of acyclic γ-amino-α,β-unsaturated esters has been successfully applied to the asymmetric synthesis of 4-aminopyrrolidin-2-ones. dntb.gov.ua This process allows for the separation of a racemic mixture into its constituent enantiomers by taking advantage of the differential reaction rates of the enantiomers with a chiral reagent or catalyst.

Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.gov Proline and its derivatives, for instance, have been shown to catalyze asymmetric aldol (B89426) reactions and Michael additions, providing access to chiral building blocks for the synthesis of complex molecules. nih.gov

The following table summarizes some of the key asymmetric synthesis approaches for obtaining optically pure intermediates relevant to this compound chemistry.

| Asymmetric Strategy | Chiral Source/Reagent | Key Transformation | Resulting Intermediate |

| Chiral Auxiliary | Chiral methyl cis-3-aziridin-2-yl-acrylates | Conjugate addition of benzylamine | 3-Aziridin-2-yl-3-benzylaminopropionates |

| Chiral Pool | Natural α-amino acids | Stereoselective cyclization | 5-Substituted-4-amino-pyrrolidin-2-ones |

| Chiral Pool | Aspartic acid | Regioselective functionalization and lactamization | 4- and 5-Aminopiperidin-2-ones |

| Kinetic Resolution | Racemic γ-amino-α,β-unsaturated esters | Parallel kinetic resolution | Enantiopure 4-aminopyrrolidin-2-ones |

| Organocatalysis | Proline and derivatives | Asymmetric aldol/Michael additions | Chiral synthons for pyrrolidinone synthesis |

Regioselective Functionalization and Diastereoselective Alkylation Strategies

The ability to selectively introduce functional groups at specific positions of the pyrrolidin-2-one ring is crucial for creating structural diversity and fine-tuning biological activity. Regioselective functionalization and diastereoselective alkylation are key strategies to achieve this control.

A versatile approach for the synthesis of β,γ-disubstituted γ-lactams with either an anti or syn relative configuration has been developed from readily available epoxide and aziridine (B145994) acetates. researchgate.net This method relies on the regio- and diastereocontrolled nucleophilic ring-opening of these three-membered heterocycles, followed by a mild reductive cyclization of the resulting γ-azido ester intermediate. researchgate.net

Starting from natural aspartic acid, a 1,4-bis-electrophile can be generated as a key intermediate for the regiocontrolled synthesis of 4- and 5-aminopiperidin-2-ones. nih.gov Subsequent diastereoselective C-alkylation after N-protection of the lactam functionality demonstrates distinct stereochemical outcomes. For the 4-amino series, exclusive trans configuration is observed, while the 5-amino lactams exhibit cis selectivity upon alkylation. acs.orgnih.gov

The reactivity of the pyrrolidin-2-one ring itself can be exploited for regioselective functionalization. For example, the aldol condensation of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes predominantly yields the anti aldol product. researchgate.net In contrast, an acylation-reduction sequence leads exclusively to the syn product. researchgate.net The use of a chiral pyrrolidine (B122466), such as (S)-2-methoxymethylpyrrolidine (SMP), allows for the synthesis of enantio-enriched compounds through this acylation-reduction pathway. researchgate.net

Iodine-promoted aminoacetylation of activated aziridines with 2-phenyl-1,3-oxazolan-5-one in an ionic liquid provides a novel and efficient route to 3-(N-substituted)aminopyrrolidin-2-ones. thieme-connect.com This reaction proceeds via a regioselective terminal aziridine opening followed by an aminoacetylative cyclization cascade, yielding the products with high diastereoselectivity. thieme-connect.com

The following table details various regioselective and diastereoselective strategies in the synthesis of functionalized pyrrolidin-2-one derivatives.

| Starting Material | Reagent/Strategy | Key Transformation | Product Stereochemistry |

| Epoxide/Aziridine acetates | Nucleophilic ring-opening, reductive cyclization | Regio- and diastereocontrolled formation of γ-lactam | anti or syn β,γ-disubstituted γ-lactams |

| Aspartic acid-derived 1,4-bis-electrophile | Diastereoselective C-alkylation | N-protected lactam alkylation | Exclusive trans for 4-amino series, cis for 5-amino series |

| 5-Methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one | Aldol condensation / Acylation-reduction | Functionalization at C4 | Predominantly anti aldol / Exclusively syn acylation-reduction product |

| Activated aziridines | I₂-promoted aminoacetylation | Regioselective ring-opening and cyclization | High diastereoselectivity for 3-(N-substituted)aminopyrrolidin-2-ones |

Stereochemical Purity in Advanced Chemical Synthesis

The attainment of high stereochemical purity is a critical aspect of advanced chemical synthesis, particularly when the target molecules are intended for pharmaceutical applications. The biological activity of a chiral molecule is often highly dependent on its absolute configuration, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.

The synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are valuable precursors for aminohydroxylated piperidine (B6355638) alkaloid analogs, exemplifies the importance of stereochemical control. arkat-usa.org This synthesis is achieved through the reaction of an enantiomerically pure (3R,4S)-3,4-epoxypiperidine with various amines. arkat-usa.org The initial optically pure epoxide is obtained via kinetic resolution of the corresponding racemic mixture. arkat-usa.org The absolute stereochemistry of the final amino alcohol products is rigorously confirmed through methods such as stereochemical correlation and single-crystal X-ray analysis. arkat-usa.org

The determination of enantiomeric and diastereomeric purity is a crucial step in these syntheses. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common technique for separating and quantifying enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral solvating agents or by converting the enantiomers into diastereomers (e.g., Mosher's esters), is also a powerful tool for assessing enantiomeric excess. researchgate.net

The maintenance of stereochemical integrity throughout a multi-step synthesis is a significant challenge. Reaction conditions must be carefully optimized to prevent racemization or epimerization at stereogenic centers. For example, in palladium-catalyzed cross-coupling reactions, maintaining an inert atmosphere and controlling the temperature are crucial for retaining the stereochemical integrity of the product.

Advanced Spectroscopic Characterization and Structural Elucidation

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the structure of molecules in solution. For cyclic structures like 5-Aminopyrrolidin-2-one, it provides crucial insights into conformational preferences and dynamic processes such as intramolecular hydrogen bonding.

The structure of this compound, featuring a hydrogen-bond donor (the amino group, -NH₂) and a hydrogen-bond acceptor (the carbonyl oxygen, C=O), suggests the potential for intramolecular hydrogen bonding. This interaction can significantly influence the molecule's conformation.

While specific studies on this compound are not extensively detailed in the literature, research on analogous structures, such as 4-aminopiperidin-2-one derivatives, demonstrates the utility of NMR in these investigations. acs.org In such systems, the chemical shift of the NH protons is a key indicator. A downfield chemical shift of a proton is often indicative of its involvement in a hydrogen bond. The formation of an intramolecular hydrogen bond restricts the rotation around single bonds and can lock the molecule into a preferred conformation, which can be detected by observing the coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments.

In a related study on ethyl esters of aminoacrylic acids, the signal for the proton involved in an intramolecular NH···O=C bond was found at a lower field compared to the free NH proton, confirming the hydrogen bond's presence.

Variable-temperature (VT) NMR experiments are particularly illuminating for studying dynamic equilibria, including the strength and presence of hydrogen bonds. As the temperature of the sample is changed, the rate of exchange of the NH protons with the solvent or the rate of conformational changes can be monitored.

For a proton involved in an intramolecular hydrogen bond, its chemical shift is expected to show less dependence on temperature compared to a proton exposed to the solvent. Conversely, a large temperature coefficient (Δδ/ΔT) for an NH proton signal suggests it is solvent-exposed. Studies on related aminolactams, specifically 4-aminopiperidin-2-one derivatives, have utilized this method effectively. acs.org For instance, a significant temperature dependency for a terminal NH group indicated that the extent of intramolecular hydrogen bonding increases at lower temperatures. acs.org This is because at higher temperatures, increased thermal energy can overcome the energy of the hydrogen bond, leading to more rapid exchange with the solvent and averaging of the chemical shift.

| Proton Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Lactam NH | ~7.0-8.5 | Broad signal, position is solvent and concentration dependent. |

| Amino NH₂ | ~1.5-4.0 | Broad signal, position is highly variable and dependent on hydrogen bonding and solvent. |

| H-5 (CH-NH₂) | ~3.5-4.5 | Couples to adjacent CH₂ protons. |

| H-3, H-4 (CH₂) | ~1.8-2.5 | Complex multiplet patterns due to coupling with each other and adjacent protons. |

Vibrational Spectroscopy for Structural Conformation (IR Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds and is highly sensitive to the molecular environment, making it an excellent tool for identifying functional groups and studying hydrogen bonding.

For this compound, key vibrational modes include the C=O stretch of the lactam, the N-H stretch of the lactam, and the N-H stretches of the primary amine. The position of these bands can confirm the presence of hydrogen bonding.

C=O Stretching: In a non-hydrogen-bonded state, the carbonyl group of a five-membered lactam (γ-lactam) typically shows a strong absorption band around 1700-1750 cm⁻¹. If the carbonyl oxygen acts as a hydrogen bond acceptor, this band will shift to a lower frequency (red-shift).

N-H Stretching: The lactam N-H stretch usually appears as a sharp band around 3400 cm⁻¹ in a free state, but shifts to a lower frequency and broadens upon hydrogen bonding. The primary amine (-NH₂) group typically shows two bands corresponding to symmetric and asymmetric stretching vibrations, usually in the 3300-3500 cm⁻¹ region. Intramolecular hydrogen bonding would also cause these bands to shift to lower wavenumbers.

Studies on the model compound 2-pyrrolidinone (B116388) show that in solution, it can form various intermolecular hydrogen-bonded species, which are distinguishable using IR spectroscopy. attoworld.de The free N-H stretch appears around 3450 cm⁻¹, while a strong, broad absorption centered around 3212 cm⁻¹ is indicative of hydrogen-bonded N-H groups. attoworld.de A similar approach can be applied to analyze the intramolecular hydrogen bonding in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Effect of Hydrogen Bonding |

|---|---|---|---|

| Amide (Lactam) | C=O Stretch | 1700-1750 | Shifts to lower frequency |

| Amide (Lactam) | N-H Stretch | ~3400 (free), ~3200 (H-bonded) | Shifts to lower frequency and broadens |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300-3500 | Shifts to lower frequency |

| Alkyl | C-H Stretch | 2850-2960 | Generally unaffected |

X-ray Crystallography for Solid-State Structural Determination

An X-ray analysis of this compound would be expected to:

Confirm the five-membered ring structure.

Provide precise bond lengths for the C=O, C-N, and C-C bonds within the lactam ring.

Determine the conformation of the pyrrolidine (B122466) ring (e.g., envelope or twist conformation).

Show the exact bond angles and torsion angles, defining the position of the amino group relative to the lactam ring.

Reveal the nature of intermolecular interactions, particularly the hydrogen bonding network in the crystal, showing whether the intramolecular hydrogen bond persists in the solid state or if intermolecular bonds are favored.

Studies on various N-substituted and C-substituted pyrrolidinone derivatives have successfully used X-ray diffraction to elucidate their structures, demonstrating the power of this technique for providing unambiguous structural proof. rsc.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and binding affinity. researchgate.net

For instance, in the context of designing inhibitors for enzymes like the SARS-CoV-2 nonstructural protein 3 (NSP3) macrodomain (Mac1), docking simulations guided the discovery of compounds incorporating a 1-aminopyrrolidin-2-one (B1281494) ring. pnas.org The simulations revealed that the hydrazide carbonyl function of these ligands could be favorably placed at the oxyanion site, enabling simultaneous hydrogen bonding with key residues. pnas.org Similarly, docking studies of racetam analogs, which share the pyrrolidin-2-one core, with the synaptic vesicle glycoprotein (B1211001) 2A (SV2A) have highlighted the importance of hydrophobic interactions and hydrogen bonds in ligand recognition within the protein's transmembrane hydrophilic core. researchgate.net

The results from molecular docking are often quantified by a scoring function that estimates the binding affinity, typically expressed as a binding energy. nih.gov These scores, along with a visual analysis of the docked pose, provide valuable information for structure-activity relationship (SAR) studies and for the optimization of lead compounds. nih.govmdpi.com

Table 1: Representative Molecular Docking Data for Pyrrolidin-2-one Analogs

| Target Protein | Ligand/Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Factor Xa | 1,3,4-Oxadiazole Derivative | -352.28 (ACE) | Arg25 | mdpi.com |

| α-glucosidase | Polyprenylated benzoylphloroglucinol | Not specified | Not specified | dntb.gov.ua |

| SV2A | Racetam analog | Not specified | T456, S665, W666, D670, L689 | researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of ligands and protein-ligand complexes over time. nih.gov These simulations are crucial for assessing the stability of docked poses and for obtaining a more accurate estimation of binding free energies. mdpi.comresearchgate.net By simulating the motions of atoms and molecules, MD can reveal conformational changes that are not apparent in static docking models. nih.govmdpi.com

MD simulations have been used to refine the understanding of how pyrrolidin-2-one-containing ligands interact with their targets. For example, simulations can assess the stability of a protein-ligand complex by monitoring metrics like the root-mean-square deviation (RMSD) of atomic positions. mdpi.comsemanticscholar.org A stable RMSD trajectory suggests that the ligand maintains a consistent binding mode within the receptor's active site. mdpi.com Furthermore, MD simulations can be used to calculate binding free energies using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which often provide a better correlation with experimental binding affinities than docking scores alone. nih.gov

The insights from MD simulations are critical for understanding the dynamic nature of ligand binding and for designing molecules with improved stability and affinity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules like this compound. sc.eduuio.no These methods provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular conformations.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. amazon.com For pyrrolidin-2-one derivatives, DFT calculations have been used to optimize molecular geometries, predict vibrational frequencies (IR and Raman spectra), and analyze electronic properties. researchgate.net The agreement between theoretically calculated spectra and experimental data serves as a confirmation of the synthesized structures. researchgate.net

DFT is also employed to study the reactivity of molecules by analyzing their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.deresearchgate.net It is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. schrodinger.com The MEP map provides a visual representation of the charge distribution, where different colors indicate regions of varying electrostatic potential. researchgate.net

Typically, red regions correspond to negative electrostatic potential and are indicative of sites susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. uni-muenchen.decore.ac.uk For molecules containing the pyrrolidin-2-one scaffold, MEP analysis can identify the most likely sites for non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. mdpi.com For example, the negative potential around the carbonyl oxygen of the pyrrolidin-2-one ring suggests its role as a hydrogen bond acceptor.

Table 2: Summary of Quantum Chemical Calculations for Pyrrolidin-2-one Systems

| Calculation Type | Information Obtained | Relevance |

| DFT Geometry Optimization | Minimum energy structure, bond lengths, bond angles | Provides the most stable conformation of the molecule. |

| DFT Frequency Calculation | Vibrational frequencies (IR/Raman) | Confirms the molecular structure by comparison with experimental spectra. researchgate.net |

| HOMO-LUMO Analysis | Electronic transitions, reactivity | Predicts chemical reactivity and sites of electron transfer. mdpi.com |

| MEP Mapping | Charge distribution, reactive sites | Identifies regions for electrophilic and nucleophilic attack and non-covalent interactions. uni-muenchen.deresearchgate.net |

Ligand Conformational Heterogeneity Modeling

Ligands are often flexible molecules that can adopt multiple conformations in solution and even when bound to a protein. nih.govnih.gov Modeling this conformational heterogeneity is crucial for a complete understanding of ligand binding and for the design of effective drugs. elifesciences.org While traditional methods often model a ligand in a single conformation, advanced techniques aim to identify and represent multiple, energetically accessible conformations. nih.gov

To address the challenge of modeling ligand flexibility, advanced conformer generation algorithms have been developed. These algorithms aim to comprehensively sample the conformational space of a ligand to identify low-energy, biologically relevant conformations. researchgate.net

One such approach is the use of stochastic search methods, like the Experimental-Torsion Knowledge Distance Geometry (ETKDG) method implemented in the RDKit toolkit. elifesciences.orgbiorxiv.org These methods combine distance geometry with knowledge derived from experimental structures to generate a diverse set of low-energy conformers. elifesciences.org The generated conformers can then be used in docking studies or as starting points for MD simulations. More sophisticated algorithms, such as qFit-ligand, go a step further by using the generated conformers to model alternative conformations directly into experimental electron density maps from X-ray crystallography. nih.govelifesciences.org This allows for a more accurate representation of the ligand's conformational heterogeneity in the bound state. nih.gov

Here is the requested article section.

Computational Chemistry and in Silico Modeling of 5 Aminopyrrolidin 2 One Systems

Ligand-Receptor Interactions and Dynamics

Torsional strain in a ligand, such as a 5-aminopyrrolidin-2-one derivative, refers to the energetic penalty that arises when the dihedral angles of the molecule deviate from their optimal, low-energy conformations upon binding to a biological target. The analysis of this strain is a critical component of computational chemistry and drug design, as it provides a measure of the physical viability and energetic cost of a specific bound conformation. biorxiv.orgelifesciences.orgnih.gov Lower torsional strain values are indicative of more stable and naturally occurring molecular conformations. biorxiv.orgelifesciences.orgnih.gov

In the context of structure-based drug design, accurately predicting the binding poses of ligands is a fundamental step. researchgate.net However, a significant challenge lies in accounting for the conformational flexibility of the ligand. While ligands reduce their conformational diversity upon binding, they can still possess a degree of flexibility within the receptor's active site. nih.gov Often, structural models in databases like the Protein Data Bank (PDB) represent a ligand with a single conformation, which may not capture the complete picture of its conformational behavior and can introduce artificial strain into the model. elifesciences.orgnih.gov

To address this, advanced computational methods are employed to analyze and refine ligand conformations. One such approach involves the use of software like qFit-ligand, which can model multiple, alternative conformations of a ligand that are consistent with experimental data, such as X-ray crystallography density maps. nih.govnih.gov This allows for a more nuanced analysis of the conformational landscape of the bound ligand. elifesciences.orgnih.govnih.gov

The strain energy itself is often calculated by comparing the torsional angle populations of the bound ligand against a large database of known, low-energy conformations, such as the Cambridge Structural Database (CSD). biorxiv.orgelifesciences.orgnih.gov This method, utilized by tools like TLDR: Strain, enables a rapid assessment of strain energy without necessitating intensive quantum mechanics or molecular mechanical calculations. biorxiv.orgelifesciences.orgnih.gov

Research has demonstrated the utility of these methods in refining structural models. Studies using qFit-ligand have shown that modeling multiple conformers can frequently lead to a reduction in calculated torsional strain compared to the original, single-conformer deposited structures. elifesciences.orgnih.gov This suggests that the multi-conformer models are often in a more energetically favorable state. biorxiv.org In studies involving a diverse set of ligands, these refined models not only reduced torsional strain but also improved the fit to the experimental electron density maps. biorxiv.orgnih.gov

For pyrrolidin-2-one-based inhibitors specifically, computational analyses have highlighted that torsional strain, along with hydrogen bonding, is a key differentiator between well-scored and poorly-scored ligand-protein complexes. researchgate.net This underscores the importance of managing and minimizing torsional strain during the design and optimization of novel inhibitors based on the this compound scaffold. Failing to account for potential strain can lead to inaccurate predictions of binding affinity and efficacy. researchgate.net

Research Findings on Torsional Strain Reduction

The following table summarizes findings from computational studies that used multi-conformer modeling to analyze and reduce torsional strain in ligand-bound structures.

| Study Focus | Percentage of Structures with Reduced Strain | Mean Strain Difference (kcal/mol) | Key Observation |

| Analysis of ligand conformations on an unbiased true positive dataset biorxiv.orgnih.gov | 55.3% | Minimal in most cases | qFit-ligand models frequently reduce torsional strain compared to deposited single-conformer models. biorxiv.orgnih.gov |

| Torsion strain analysis on a subset of structures biorxiv.org | 57.5% | -0.1 | On average, multi-conformer models maintain a similar level of energetic favorability while improving the fit to density. biorxiv.org |

| Analysis of macrocycle conformations nih.gov | 56.16% | -0.08 | Models maintain energetic favorability while significantly improving the fit to the density map. nih.gov |

| Analysis of ligands with improved Real Space Correlation Coefficient (RSCC) nih.gov | 48.9% | Not specified | A significant portion of ligands showed both improved fit to experimental data (RSCC) and reduced torsional strain, demonstrating a frequent overall improvement of the model. nih.gov |

Pharmacological and Biological Applications of 5 Aminopyrrolidin 2 One Derivatives

Anti-Infective Potentials

The pyrrolidin-2-one nucleus is a versatile lead structure for designing potent bioactive agents, with many of its derivatives exhibiting notable anti-infective properties. researchgate.net

Derivatives of 5-aminopyrrolidin-2-one have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. Certain synthesized derivatives have shown good to moderate antibacterial activity when tested against various bacterial strains. uomustansiriyah.edu.iq For instance, some derivatives of 1-aminopyrrolidin-2-one (B1281494) were evaluated against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp., with some showing positive results.

Research has also explored novel aminophenyl pyrrolidine-2-one compounds that exhibit selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). Furthermore, specific 5-oxopyrrolidine derivatives have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.gov One particular compound, bearing a 5-nitrothiophene substituent, was highlighted for its potent activity against these challenging Gram-positive pathogens. nih.gov

The antibacterial effect of copolymers incorporating N-vinyl pyrrolidine-2-one has been studied against Klebsiella aerogenes, Pseudomonas desmolyticum, Escherichia coli, and Staphylococcus aureus, with results indicating considerable antibacterial effects against all tested bacteria. researchgate.net The versatility of the pyrrolidin-2-one scaffold is also evident in its use as a precursor for fluoroquinolone antibiotics like Clinafloxacin, which possess broad-spectrum bactericidal properties against Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

| Derivative Type | Bacterial Strain(s) | Observed Activity | Source |

|---|---|---|---|

| 1-Aminopyrrolidin-2-one derivatives | Escherichia coli, Staphylococcus aureus | Moderate biological activity. | |

| 5-Oxopyrrolidine derivative with 5-nitrothiophene | Multidrug-resistant Staphylococcus aureus (including linezolid/tedizolid-resistant) | Promising and selective antimicrobial activity. nih.gov | nih.gov |

| N-vinyl pyrrolidine-2-one copolymer | Klebsiella aerogenes, Pseudomonas desmolyticum, E. coli, S. aureus | Considerable antibacterial effect. researchgate.net | researchgate.net |

| Aminophenyl pyrrolidine-2-one | Vancomycin-resistant Enterococcus faecalis (VRE) | Selective inhibition. | |

| 3-Aminopyrrolidine (B1265635) (as part of Clinafloxacin) | Gram-positive and Gram-negative bacteria | Broad-spectrum bactericidal properties. mdpi.com | mdpi.com |

The pyrrolidin-2-one scaffold is also a promising framework for the development of antifungal agents. researchgate.net Studies on 2-pyrrolidinone-based hydrazone derivatives have confirmed their potential as antifungal compounds. nih.gov Specifically, certain hydrazones featuring a 5-oxopyrrolidine structure demonstrated excellent antifungal properties, with significantly high minimum inhibitory concentrations (MIC) against Candida tenuis and Aspergillus niger, even surpassing the efficacy of the conventional antifungal drug Nystatin in some cases. nih.gov

Anticancer and Antiproliferative Activities

The pyrrolidin-2-one nucleus is a key component in the design of agents with anticancer and antiproliferative capabilities. researchgate.net Derivatives have shown efficacy in inhibiting various cancer cell lines and modulating critical cellular pathways involved in tumor progression.

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

A549 (Human Lung Carcinoma): A series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives were synthesized and tested for their anticancer activity. nih.govresearchgate.net Within this series, compounds 18–22 were found to exert the most potent anticancer activity against A549 cells. nih.govresearchgate.net Other studies have also identified pyrrolo[2,3-d]pyrimidine derivatives with strong cytotoxic activity against the A549 cell line. nih.gov

MCF-7 (Human Breast Adenocarcinoma): Pyrrolidine (B122466) derivatives have shown antiproliferative activity against MCF-7 cells. nih.gov For instance, a derivative featuring a 5-amino-3-cyano-2-oxopyrrolidine core displayed activity in the micromolar range against this cell line. nih.gov Additionally, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxic effects on MCF-7 cells, with one compound showing an IC50 value of 1.66 µM. nih.gov

Skov3 (Human Ovarian Cancer): A series of helicid–pyrrolidine 2-one analogues were synthesized and evaluated for their anticancer effects against the human Skov3 cell line. The results indicated that these analogues exhibit high anticancer efficacy against this particular cell line.

| Derivative Class | Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| 5-Oxopyrrolidine derivatives (compounds 18-22) | A549 (Lung) | Most potent activity within the tested series. nih.govresearchgate.net | nih.govresearchgate.net |

| Pyrrolo[2,3-d]pyrimidine derivative (compound 9e) | A549 (Lung) | 4.55 µM. nih.gov | nih.gov |

| 5-Amino-3-cyano-2-oxopyrrolidine derivative | MCF-7 (Breast) | 62.53 µM. nih.gov | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (compound 10b) | MCF-7 (Breast) | 1.66 µM. nih.gov | nih.gov |

| Helicid–pyrrolidine 2-one analogues | Skov3 (Ovarian) | High anticancer effect. |

A key mechanism through which some this compound derivatives exert their anticancer effects is by modulating the p53-MDM2 pathway. researchgate.net The p53 protein is a critical tumor suppressor, often called the "guardian of the genome," which is negatively regulated by the oncoprotein MDM2. mdpi.comnih.gov In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing tumor cells to proliferate. nih.gov

Disrupting the interaction between p53 and MDM2 is a promising therapeutic strategy for cancer treatment. mdpi.com Researchers have successfully designed and prepared highly potent pyrrolidine-2-one derivatives with improved p53-MDM2 inhibitory activity. researchgate.net By blocking this interaction, these compounds can stabilize and activate p53, thereby restoring its tumor-suppressing functions, which include inducing cell cycle arrest and apoptosis in cancer cells. mdpi.commdpi.com

Central Nervous System (CNS) Modulating Activities

The pyrrolidin-2-one ring is a foundational structure for compounds with significant CNS activity. This includes the well-known "racetam" class of nootropic drugs, such as Piracetam and Nebracetam, which are used to improve cognitive function. uran.ua

Derivatives of this compound have been investigated for their potential in treating various neurological disorders. smolecule.com Research indicates these compounds can modulate neurotransmitter systems, particularly those involving glutamate, which is a crucial excitatory neurotransmitter in the CNS. smolecule.comnih.gov This modulation of glutamatergic signaling may contribute to their observed anticonvulsant properties. smolecule.com

Furthermore, chiral heterocyclic aminopyrrolidine derivatives have been synthesized as novel melatoninergic ligands. researchgate.net These compounds have shown high binding affinities for melatonin (B1676174) MT1 and MT2 receptors, which are involved in regulating various physiological actions. researchgate.net This suggests their potential as agents for treating CNS-related pathologies where the melatonin system plays a role. researchgate.net The search for new nootropic agents has also focused on analogues of 4-(aminomethyl)-1-benzylpyrrolidine-2-one, indicating the ongoing interest in this scaffold for developing drugs that act on the CNS. researchgate.net

Racetam Congener Research and Nootropic Effects

The pyrrolidin-2-one ring is the quintessential pharmacophore of the racetam family, a class of drugs investigated for their cognitive-enhancing or nootropic effects. uran.uamdpi.com Research into new derivatives aims to build upon the activity of foundational molecules like Piracetam. uran.uachemicalbook.com These efforts have led to the development of numerous analogues with potential neuroprotective and cognitive-enhancing properties. uran.ua

A notable area of investigation involves modifying the basic pyrrolidin-2-one structure to enhance efficacy and introduce additional therapeutic benefits. For instance, a derivative of 3-aminopyrrolidin-2-one (B1279418) incorporating a norbornane (B1196662) fragment, designated P-11, has demonstrated both nootropic and antihypoxic properties in animal models. pharmjournal.ruresearchgate.net In studies using a passive avoidance test in rats, P-11 improved learning and memory recall. pharmjournal.ru Furthermore, during induced hypoxia, this compound showed a tendency to increase lifespan, suggesting neuroprotective effects against oxygen deprivation. pharmjournal.ruresearchgate.net

Another significant racetam, Nebracetam, which is chemically 4-(aminomethyl)-1-benzylpyrrolidine-2-one, serves as a parent compound for the synthesis of new analogues. uran.uauran.ua These structural modifications are explored to understand the structure-activity relationship and to optimize nootropic action, which is often linked to the cholinergic system. uran.ua

| Derivative Class/Compound | Core Structure | Observed Effects | Relevant Research Focus |

|---|---|---|---|

| Racetams | Pyrrolidin-2-one | Cognitive enhancement, neuroprotection. uran.ua | General nootropic activity. uran.uamdpi.com |

| P-11 | 3-Aminopyrrolidin-2-one with norbornane fragment | Improved memory and antihypoxic properties in rats. pharmjournal.ruresearchgate.net | Nootropic and neuroprotective effects. pharmjournal.ruresearchgate.net |

| Nebracetam Analogues | 4-(Aminomethyl)-1-benzylpyrrolidin-2-one | Potential for improved nootropic activity. uran.ua | Structure-activity relationship studies. uran.uauran.ua |

Dopamine (B1211576) Receptor Agonism and Peptidomimetic Design

The rigid, cyclic structure of this compound and its analogues makes it an excellent scaffold for designing peptidomimetics—small molecules that mimic the three-dimensional structure and biological activity of peptides. acs.orgnih.gov This approach is particularly valuable for targeting G protein-coupled receptors like dopamine receptors, which are crucial in neurological function and disease. acs.orgwikipedia.org

Researchers have successfully used enantiopure aminopiperidin-2-ones, which are six-membered ring homologues of aminopyrrolidinones, to create conformationally constrained mimetics of the peptide Pro-Leu-Gly-NH2 (PLG). acs.org This peptide is known to modulate dopamine D2 receptor activity. acs.org The synthesized peptidomimetics were found to significantly enhance the binding of dopamine agonists to D2 receptors, with one isomer demonstrating potency comparable to the original PLG peptide. acs.orgacs.org This highlights the potential of using these lactam-based scaffolds to develop novel allosteric modulators for dopamine receptors. acs.org

Furthermore, the synthesis of potential dopamine receptor modulators has been demonstrated starting from aminopyrrolidinones, indicating the broad applicability of this chemical class in designing molecules that can interact with the dopaminergic system. researchgate.net

| Scaffold/Derivative | Target | Design Approach | Reported Outcome |

|---|---|---|---|

| 4-Aminopiperidin-2-one | Dopamine D2 Receptor | Lactam-bridged analogue of Pro-Leu-Gly-NH2 (PLG). acs.org | Enhanced agonist binding to D2 receptors. acs.org |

| 3- and 4-Aminopyrrolidinones | Dopamine Receptors | Incorporation into conformationally constrained peptidomimetics. researchgate.net | Synthesis of a potential dopamine receptor modulator (β-PAOPA). researchgate.net |

| 2,5,5-Trisubstituted Pyrrolinone | General Peptide Structures | Non-peptide scaffold for mimicking β-strand/sheet structures. nih.gov | Successful initial synthesis of the novel scaffold. nih.gov |

Anticonvulsant and Anti-Epileptic Drug Development Targeting SV2A Protein

The synaptic vesicle glycoprotein (B1211001) 2A (SV2A) has been identified as a key molecular target for a class of anti-epileptic drugs (AEDs), most notably levetiracetam (B1674943) and its analogues. researchgate.netmdpi.com The pyrrolidin-2-one core of these drugs is crucial for their binding affinity to SV2A and, consequently, their anticonvulsant activity. researchgate.net This has spurred research into novel congeners of this compound designed to target this protein with higher affinity and specificity. researchgate.netsju.edu.in

Computational methods, such as the development of three-dimensional models of SV2A, have been employed to perform docking studies with various racetam ligands. researchgate.net These in silico analyses have helped to identify key amino acid residues within the transmembrane core of SV2A (such as T456, S665, W666, D670, and L689) that are critical for binding. researchgate.net This knowledge facilitates the rational design of new derivatives with potentially improved antiepileptic profiles. researchgate.net

In parallel, extensive research on the structurally related pyrrolidine-2,5-diones has yielded compounds with potent anticonvulsant effects. nih.govresearchgate.net These derivatives have been evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. nih.govresearchgate.net Certain N-substituted pyrrolidine-2,5-diones have shown significant protection in these models, sometimes superior to existing AEDs. nih.gov

| Compound Series | Molecular Target | Preclinical Model | Key Findings |

|---|---|---|---|

| Racetam Analogues | SV2A. researchgate.netmdpi.com | In silico docking. researchgate.net | Identified key binding site residues for rational drug design. researchgate.net |

| 1,3-Disubstituted Pyrrolidine-2,5-diones | Voltage-gated Na⁺ and Ca²⁺ channels (presumed). nih.gov | MES test, scPTZ test. nih.gov | Substituents at position 3 and on the N-linked phenylpiperazine ring influence activity. nih.gov |

| N-[(4-Arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-diones | Not specified | MES, scPTZ, 6 Hz tests. researchgate.net | Some compounds displayed broad spectra of anticonvulsant activity. researchgate.net |

| 3-Ethyl-3-phenylpyrrolidin-2-one | Not specified | Rodent models of medically refractory epilepsy. google.com | Demonstrated activity in preventing convulsions. google.com |

Antioxidant Activity Investigations

A growing body of research has explored the potential of pyrrolidin-2-one derivatives as antioxidant agents. researchgate.netnih.gov Antioxidants can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress, which is implicated in a multitude of diseases. researchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.netnih.gov

A study synthesizing a series of new pyrrolidin-2-one derivatives found that most of the tested compounds exhibited potent or moderate antioxidant activity when compared to gallic acid as a standard. researchgate.net The antioxidant properties of some pyrrolidine derivatives are attributed to the presence of both amine and carbonyl functional groups, which can donate electrons to neutralize free radicals.

Research has also extended to related heterocyclic structures. For example, newly synthesized 3-substituted-2-oxindole derivatives showed moderate to good antioxidant activity at low concentrations, with activity being dependent on the specific substitutions on the indole (B1671886) ring. nih.gov Similarly, certain 5-aminopyrazole derivatives have demonstrated notable radical scavenging properties in DPPH assays. mdpi.com These investigations collectively suggest that the aminopyrrolidinone scaffold and related structures are promising starting points for the development of novel antioxidant compounds.

| Compound Series | Assay Method | Key Findings |

|---|---|---|

| Pyrrolidin-2-one derivatives | DPPH radical scavenging. researchgate.net | Most synthesized compounds showed potent or moderate antioxidant activity. researchgate.net |

| 3-Substituted-2-oxindoles | DPPH radical scavenging. nih.gov | Moderate to good antioxidant activity; 5-fluoro and 5-methyl analogues were most active. nih.gov |

| 5-Aminopyrazoles (5APs) | DPPH radical scavenging. mdpi.com | Some derivatives showed interesting in vitro radical scavenging properties. mdpi.com |

| 5-n-Alkylresorcinols | DPPH, FRAP, LDL oxidation. nih.gov | Weak activity in DPPH/FRAP assays but significantly inhibited LDL oxidation. nih.gov |

Multi-Targeting Approaches in Drug Discovery

The strategy of designing single chemical entities that can modulate multiple biological targets simultaneously is gaining traction in drug discovery. nih.govplos.org This multi-targeting or polypharmacology approach can offer advantages in terms of enhanced efficacy, a broader spectrum of action, and potentially a lower likelihood of developing drug resistance. The versatile pyrrolidine scaffold has been utilized in the development of such multi-target agents. plos.orgmdpi.com

One prominent example is in the field of antibacterials, where pyrrolopyrimidine-based compounds were designed as dual-targeting inhibitors of two essential bacterial enzymes, DNA gyrase (GyrB) and topoisomerase IV (ParE). plos.orgrcsb.org This dual action is intended to provide potent, broad-spectrum antibacterial activity, including against resistant strains. plos.org

In oncology, researchers have developed dual inhibitors targeting multiple protein kinases involved in cancer cell proliferation and survival, such as CK2 and PIM-1. mdpi.com Another strategy involves creating agents that can both stabilize G-quadruplex DNA structures and inhibit topoisomerases, offering a new approach to anticancer therapy. nih.gov

Furthermore, the concept of molecular hybridization has been applied to anticonvulsant drug design. By merging structural fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide (B1674222) onto a pyrrolidine-2,5-dione core, researchers have created hybrid compounds. mdpi.com These molecules have demonstrated a wider spectrum of anticonvulsant activity in preclinical models than the individual parent drugs, suggesting a synergistic effect from interacting with multiple targets or pathways. mdpi.com

| Compound Class | Biological Targets | Therapeutic Area | Rationale/Approach |

|---|---|---|---|

| Pyrrolopyrimidine inhibitors | DNA Gyrase (GyrB) & Topoisomerase IV (ParE). plos.orgrcsb.org | Antibacterial. plos.org | Dual-targeting to achieve broad-spectrum activity and overcome resistance. plos.org |

| Pyrrolidine-2,5-dione hybrids | Multiple anticonvulsant targets (presumed). mdpi.com | Anticonvulsant. mdpi.com | Molecular hybridization of fragments from ethosuximide, levetiracetam, and lacosamide. mdpi.com |

| Amino alcohol derivatives of DMAT | Protein Kinases CK2 & PIM-1. mdpi.com | Anticancer. mdpi.com | Dual inhibition to reduce cancer cell viability and induce apoptosis. mdpi.com |

| Various chemotypes | Topoisomerases & G-quadruplexes. nih.gov | Anticancer. nih.gov | Simultaneous G4 stabilization and topoisomerase inhibition for enhanced antiproliferative activity. nih.gov |

Applications in Materials Science and Chemical Industry

Polymeric Derivatives in Nanomaterial Synthesis

Polymeric derivatives of pyrrolidin-2-one are instrumental in the bottom-up fabrication of nanomaterials. Their distinct chemical characteristics allow for the controlled assembly and stabilization of nanoparticles, which is crucial for their application in various technologies.

N-Vinyl Pyrrolidin-2-one (NVP) is a key monomer used in the synthesis of amphiphilic copolymers capable of self-assembly into nanoparticles. publichealthtoxicology.commdpi.com These copolymers typically consist of a hydrophilic poly(N-vinylpyrrolidin-2-one) backbone and a hydrophobic component. mdpi.com This amphiphilic nature drives the self-organization of the polymer chains in aqueous solutions to form nanosized aggregates or micelles. publichealthtoxicology.commdpi.commdpi.com

The architecture of these NVP-based copolymers, including molecular weight and the structure of hydrophobic groups, plays a crucial role in determining the size and formation of the resulting nanoparticles. publichealthtoxicology.com For instance, researchers have demonstrated that by varying these parameters, it is possible to create copolymers that form micelles at either room temperature or elevated temperatures, classifying them as "smart polymers". publichealthtoxicology.com This controlled self-assembly is a foundational principle for creating nanocarriers for various substances. mdpi.commdpi.com Amphiphilic copolymers of NVP have been shown to form nanoparticles that can entrap hydrophobic substances, highlighting their potential in advanced material formulations. publichealthtoxicology.com

| Copolymer Component | Role in Self-Assembly | Resulting Structure |

| N-Vinyl Pyrrolidin-2-one (NVP) | Forms the hydrophilic base of the copolymer. mdpi.com | Drives the formation of the outer shell of the nanoparticle in aqueous media. |

| Hydrophobic Moiety (e.g., alkylthio groups) | Forms the hydrophobic core of the copolymer. publichealthtoxicology.com | Enables the encapsulation of non-polar substances within the nanoparticle. publichealthtoxicology.com |

Poly(N-vinylpyrrolidin-2-one) (PVP), the polymer of NVP, is widely utilized as a stabilizing and capping agent in the synthesis of metal nanoparticles. ontosight.aiatamanchemicals.com Its effectiveness stems from its excellent solubility, biocompatibility, and ability to form complexes with metal ions. ontosight.ai During nanoparticle synthesis, PVP adsorbs onto the surface of the growing metal crystals, preventing them from aggregating and controlling their size and shape. ontosight.airesearchgate.net

The use of PVP as a stabilizer offers several advantages, including improved dispersion and stability of nanoparticles in aqueous solutions. ontosight.ai Metals stabilized by PVP exhibit a high degree of dispersibility and the polymer coating can reduce the inherent toxicity of certain metallic nanomaterials, making them more suitable for a range of applications. ontosight.airesearchgate.net The synthesis conditions, such as the concentration of PVP and the reaction temperature, can be adjusted to control the final properties of the nanoparticles. ontosight.ai

Surface-Active Properties and Surfactant Development

The pyrrolidone functional group is a versatile component in the design of high-performance surfactants. Its incorporation into molecular structures can significantly enhance surface activity and other desirable properties.

Pyrrolidone-based surfactants are noted for their ability to improve the solubility and compatibility of various substances. researchgate.net The pyrrolidone ring acts as a compact, polar head group that enhances water solubility. researchgate.net This is particularly valuable in formulations where poorly soluble compounds need to be incorporated into aqueous systems. researchgate.netedwiserinternational.com For example, N-alkyl-pyrrolidones with an alkyl chain of around eight carbon atoms begin to show significant surface activity, which is maximized with a C12-C14 chain. researchgate.net

These surfactants can interact synergistically with other types of surfactants, such as anionics, to further reduce surface tension. researchgate.net The electronegative carbonyl oxygen in the pyrrolidone ring can accept a proton, forming a pseudo-quaternary ammonium (B1175870) ion that can then form an ion pair with large anions, an interaction stabilized by hydrophobic bonding between their respective alkyl chains. researchgate.net This leads to excellent solvency and wetting properties. atamanchemicals.comresearchgate.net

| Pyrrolidone Derivative | Application | Mechanism of Action |

| N-Octyl-2-pyrrolidone | Wetting agent, Solubilizer | High surface activity at low concentrations, excellent solvency. researchgate.net |

| N-Dodecyl-2-pyrrolidone | Wetting agent, Solubilizer | Maximum surface activity in the N-alkyl-pyrrolidone series. researchgate.net |

A significant advantage of incorporating the pyrrolidone ring into surfactant and polymer structures is the general reduction in toxicity. researchgate.net PVP itself is considered inert, non-toxic, and biocompatible. atamanchemicals.comatamankimya.com When used to stabilize nanoparticles, the PVP coating can mitigate the toxicity of the metal core. ontosight.airesearchgate.net

In the context of surfactants, derivatives such as N-substituted-5-methyl-pyrrolidin-2-one, which can be produced from levulinic acid, are noted as being non-toxic compared to other pyrrolidone derivatives like N-methyl-pyrrolidin-2-one. mdpi.com This feature is crucial for applications where the final product may come into contact with biological systems or the environment, making pyrrolidone-based materials a more sustainable and safer choice in various industrial processes. researchgate.netmdpi.com

Advanced Analytical Methodologies for 5 Aminopyrrolidin 2 One and Its Metabolites

High-Performance Liquid Chromatography (HPLC) with Specialized Detectionsmolecule.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. openaccessjournals.comrroij.com Its application to polar compounds like 5-Aminopyrrolidin-2-one is well-established, leveraging the compound's differential affinity for a stationary phase and a mobile phase to achieve effective separation from impurities or other components in a mixture. openaccessjournals.commyfoodresearch.com The versatility of HPLC allows for its use in various stages of chemical analysis, from quality control in manufacturing to the study of metabolic pathways. openaccessjournals.com

Chiral Separation Techniques in Enantiomeric Analysissmolecule.com

Since this compound possesses a chiral center, separating its enantiomers is critical for understanding its stereospecific properties and interactions. The separation of these mirror-image isomers, which have identical physical properties in a non-chiral environment, presents a significant analytical challenge. libretexts.orgchromatographyonline.com

Two primary strategies are employed for the chiral resolution of such compounds via chromatography:

Direct Separation with Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture is passed through an HPLC column containing a chiral stationary phase. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times. chromatographyonline.comresearchgate.net The selection of the appropriate CSP, along with optimization of the mobile phase and temperature, is crucial for achieving baseline separation. chromatographyonline.comresearchgate.net

Indirect Separation via Chiral Derivatization: This method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org These newly formed diastereomers have distinct physical properties and can be readily separated on a standard, non-chiral HPLC column. libretexts.org Notably, the aminopyrrolidine structure itself is utilized in several novel CDAs designed for the enantiomeric separation of other molecules, such as carboxylic acids. nih.govresearchgate.netnih.gov For instance, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (DAPAP) has been developed as a CDA that reacts with chiral carboxylic acids, allowing for their subsequent separation and sensitive detection. nih.govnih.gov

Table 1: Approaches in Chiral Separation

| Technique | Principle | Key Factors | Relevant Compounds |

|---|---|---|---|

| Direct Separation | Use of Chiral Stationary Phases (CSPs) to form transient diastereomeric complexes with differing affinities. | CSP Type (e.g., Polysaccharide-based), Mobile Phase Composition, Temperature. chromatographyonline.comresearchgate.net | Lactam derivatives, Pesticides. researchgate.netlcms.cz |

| Indirect Separation | Reaction with a pure Chiral Derivatizing Agent (CDA) to form separable diastereomers. libretexts.org | CDA reactivity, stability of diastereomers, separation of diastereomers on achiral columns. | Carboxylic acids (using aminopyrrolidine-based CDAs). nih.govresearchgate.netnih.gov |

Hyphenated Techniques (e.g., LC-ESI-MS/MS) for Trace Analysisnih.govjst.go.jpresearchgate.net

For detecting minute quantities of this compound or its metabolites, hyphenated techniques that couple the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry are indispensable. jst.go.jp Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful tool for trace analysis in complex biological matrices. jst.go.jp

The efficiency of ESI can be low for certain molecules. To overcome this, derivatization is often employed to introduce a chemical tag that enhances ionization and improves detection sensitivity. jst.go.jpdemokritos.gr Reagents can be specifically designed to carry a permanent positive charge, significantly boosting the response in positive-ion ESI-MS. jst.go.jp